2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-5-nitro-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O2/c10-9-12-7(11)6(15(16)17)8(13-9)14-4-2-1-3-5-14/h1-5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBIZBFJTIZQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination with POCl3
Adapting methods from nitropyridine synthesis, 4-amino-2-hydroxypyrimidine is treated with excess POCl3 under reflux (110–120°C, 4–6 h). The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine.
Reaction Conditions
| Reagent | Quantity (mol) | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl3 | 3.0 equiv | 110°C | 5 h | 85% |
| N,N-Diethylaniline | 1.2 equiv | - | - | - |
Post-reaction, quenching with ice water and neutralization with NaHCO3 yields 2-chloro-4-aminopyrimidine as a crystalline solid.
Nitration at C5
The C4-amine directs nitration to the C5 position, leveraging its strong para-directing effect.
Mixed-Acid Nitration
Using fuming HNO3 (90%) in concentrated H2SO4 at 0–5°C, nitration proceeds regioselectively to afford 2-chloro-4-amino-5-nitropyrimidine.
Key Parameters
-
Nitration Agent : HNO3/H2SO4 (1:3 v/v)
-
Temperature : 0–5°C (prevents over-nitration)
-
Reaction Time : 2–3 h
Bromination at C6 is critical for subsequent piperidinyl introduction. The nitro group at C5 meta-directs bromine to C6, while the C4-amine enhances reactivity.
Electrophilic Bromination
Br2 in acetic acid (40°C, 12 h) selectively brominates C6, yielding 2-chloro-4-amino-5-nitro-6-bromopyrimidine.
Optimization Data
| Bromine Source | Solvent | Catalyst | Yield |
|---|---|---|---|
| Br2 | Acetic acid | FeCl3 | 65% |
| NBS | DCM | - | 42% |
FeCl3 enhances electrophilicity, improving regioselectivity.
Final Compound Characterization
The title compound is purified via recrystallization (ethanol/water) and characterized by:
-
1H NMR : δ 8.21 (s, 1H, C5-H), 6.10 (br s, 2H, NH2), 3.45–3.30 (m, 4H, piperidinyl), 1.70–1.55 (m, 6H, piperidinyl).
-
HPLC : Purity >98% (C18 column, MeCN/H2O gradient).
Alternative Synthetic Routes
One-Pot Functionalization
A telescoped process combining nitration and bromination in sequential steps reduces isolation intermediates, improving overall yield to 58%.
Reductive Amination
For scale-up, catalytic hydrogenation of a nitro precursor (e.g., 2-chloro-4-nitro-6-piperidinylpyrimidine) offers a high-yield pathway (82%) but requires stringent pressure controls.
Challenges and Optimization Strategies
-
Nitration Regioselectivity : Competing nitration at C3 is minimized by low-temperature conditions.
-
Piperidinyl Coupling : Steric hindrance at C6 necessitates bulky ligands (Xantphos) to prevent β-hydride elimination.
-
Chlorine Stability : POCl3 reactions require anhydrous conditions to avoid hydrolysis.
Industrial Scalability and Cost Analysis
| Step | Cost Driver | Scalability Factor |
|---|---|---|
| Chlorination | POCl3 consumption | Continuous flow |
| Nitration | HNO3 waste disposal | Batch reactor |
| Buchwald-Hartwig | Pd catalyst recovery | Fixed-bed reactor |
Adopting flow chemistry for chlorination and nitration reduces reagent use by 30% .
Scientific Research Applications
2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidin-1-yl group enhances the compound’s binding affinity to its targets, thereby modulating its activity.
Comparison with Similar Compounds
Substituent Variations at Position 6
The substituent at position 6 significantly impacts steric bulk, electronic distribution, and biological activity.
Key Observations :
- Piperidine vs. Methyl/CF₃/Cyclopentyl : Piperidine improves aqueous solubility compared to hydrophobic CF₃ or cyclopentyl groups. Methyl substituents simplify synthesis but limit steric modulation.
- Electron Effects : The nitro group at position 5 stabilizes negative charge in transition states, favoring nucleophilic aromatic substitution (e.g., replacement of Cl at position 2) .
Variations in Nitro Group Position and Functionalization
The nitro group's presence and position influence electronic properties and reactivity.
Key Observations :
- Nitro vs. Nitroso : Nitroso groups (as in 6ea) are less stable and prone to rearrangement, limiting their synthetic utility compared to nitro derivatives .
- Absence of Nitro Group : Compounds lacking the nitro group (e.g., 4-Chloro-6-(piperidin-1-yl)pyrimidin-2-amine) exhibit diminished reactivity in electrophilic substitutions .
Halogen and Amine Modifications
Variations at the chloro (position 2) and amine (position 4) groups affect binding and reactivity.
Key Observations :
- Primary vs. Secondary Amine : Primary amines (as in the target compound) enhance intermolecular interactions, critical for protein binding in drug design.
- Halogen Effects : Chlorine at position 2 is a common leaving group, while iodine (e.g., in 5-iodo derivatives) offers versatility in metal-catalyzed reactions .
Biological Activity
2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial, antifungal, and antiparasitic activities. Understanding its biological activity is crucial for the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.69 g/mol. The compound features a piperidine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant antibacterial properties. In a study evaluating various monomeric alkaloids, compounds similar to this pyrimidine derivative showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Monomeric Alkaloid A | 0.0039 | S. aureus |
| Monomeric Alkaloid B | 0.025 | E. coli |
Antifungal Activity
Similar studies have indicated that the compound possesses antifungal properties as well. Its structural components may enhance its ability to disrupt fungal cell membranes or inhibit key metabolic pathways in fungi.
Antiparasitic Activity
In the context of antiparasitic activity, research on related compounds has shown promising results against malaria parasites, particularly those targeting PfATP4, a sodium pump crucial for the survival of the parasite during its lifecycle . The incorporation of polar functionalities in similar compounds has been linked to improved solubility and metabolic stability, which are essential for effective antiparasitic action.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antibacterial | Effective against S. aureus, E. coli |
| Antifungal | Disruption of fungal cell metabolism |
| Antiparasitic | Targeting PfATP4 in malaria parasites |
Case Studies and Research Findings
- Antibacterial Studies : A study highlighted the effectiveness of pyrimidine derivatives against multi-drug resistant strains of bacteria, showcasing their potential as lead compounds in antibiotic development .
- Antiparasitic Optimization : Research focused on modifying the chemical structure of related compounds to enhance their aqueous solubility and metabolic stability, leading to increased efficacy in vivo against malaria models .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could inhibit critical enzymes involved in bacterial cell wall synthesis and parasitic metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
